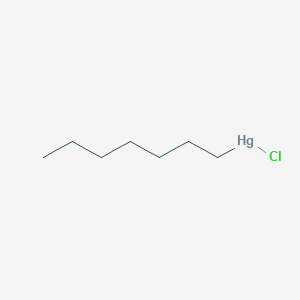

Chloro(heptyl)mercury

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32701-49-8 |

|---|---|

Molecular Formula |

C7H15ClHg |

Molecular Weight |

335.24 g/mol |

IUPAC Name |

chloro(heptyl)mercury |

InChI |

InChI=1S/C7H15.ClH.Hg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

LHMXCQQTZXXXJX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC[Hg]Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Chloro(heptyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Organomercury compounds are highly toxic and should be handled with extreme caution by trained professionals in a controlled laboratory setting. This guide is for informational purposes only and does not constitute a recommendation for its use.

Introduction

Chloro(heptyl)mercury, also known as heptylmercuric chloride, is an organomercury compound with the chemical formula C₇H₁₅ClHg. As a long-chain alkylmercury compound, its properties and biological interactions are of interest to researchers in toxicology, environmental science, and drug development. The lipophilicity conferred by the heptyl group is expected to significantly influence its absorption, distribution, and toxicological profile. This guide provides a comprehensive overview of the available information on the physical and chemical properties, synthesis, and potential biological effects of this compound. Due to the limited availability of specific experimental data for this particular compound, information from closely related long-chain alkylmercury halides is included for comparative purposes and is clearly noted.

Physical and Chemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known identifiers and includes estimated or comparative data for its physical properties based on trends observed in related organomercury compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₇H₁₅ClHg | PubChem |

| Molecular Weight | 335.24 g/mol | Calculated |

| Appearance | Expected to be a white crystalline solid at room temperature. | General property of alkylmercuric chlorides. |

| Melting Point | No specific data available. For comparison, n-hexylmercuric chloride has a melting point of 119-120 °C.[1] | It is expected to be a solid with a defined melting point. |

| Boiling Point | Not available. Organomercury compounds often decompose at high temperatures. | |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | The long heptyl chain increases lipophilicity. |

| Density | Not available. | |

| SMILES | CCCCCCC[Hg]Cl | PubChem |

| InChI | InChI=1S/C7H15.ClH.Hg/c1-2-3-4-5-6-7;;/h1-7H2;1H;/q;;+1/p-1 | PubChem |

| InChIKey | LHMXCQQTZXXXJX-UHFFFAOYSA-M | PubChem |

Synthesis

A general and widely applicable method for the synthesis of alkylmercuric chlorides is the reaction of a Grignard reagent with a mercuric halide.[2]

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

1-bromoheptane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Mercuric chloride (HgCl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Standard glassware for Grignard reaction under inert atmosphere (e.g., three-neck flask, dropping funnel, condenser, nitrogen/argon inlet)

Procedure:

-

Preparation of Heptylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromoheptane in anhydrous diethyl ether or THF dropwise to the magnesium turnings under a nitrogen or argon atmosphere.

-

The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask in a water bath.

-

After the addition is complete, reflux the mixture for a period to ensure complete formation of the Grignard reagent.

-

-

Reaction with Mercuric Chloride:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, prepare a solution or suspension of an equimolar amount of mercuric chloride in anhydrous diethyl ether or THF.

-

Slowly add the mercuric chloride solution/suspension to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts.

-

Separate the organic layer.

-

Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).

-

References

A Technical Guide to the Toxicity and Environmental Impact of Alkylmercury Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkylmercury compounds are a class of organometallic cations characterized by a covalent bond between a mercury atom and an alkyl group. The most environmentally and toxicologically significant of these are the short-chain alkyl compounds, primarily methylmercury (CH₃Hg⁺) and ethylmercury (C₂H₅Hg⁺).[1][2] These compounds are substantially more toxic than elemental or inorganic mercury due to their high lipid solubility and ability to cross biological membranes, including the blood-brain barrier and the placenta.[1][3]

Human exposure to methylmercury is predominantly through the consumption of fish and seafood, where it bioaccumulates.[4][5] Ethylmercury exposure is mainly from its use as a preservative, thimerosal, in some vaccines and other medical products.[6][7][8] While both are potent neurotoxins, their toxicokinetics and, to some extent, their toxicodynamic profiles differ, necessitating a clear understanding for risk assessment and the development of potential therapeutic interventions. This guide provides an in-depth overview of the toxicity, environmental fate, and analytical methodologies related to these compounds.

Toxicokinetics: A Comparative Analysis

The toxicity of alkylmercury compounds is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. While both methylmercury and ethylmercury are efficiently absorbed, their persistence in the body varies significantly.

Methylmercury (MeHg) is readily absorbed from the gastrointestinal tract (around 95%) after ingestion.[2] It forms a complex with L-cysteine, which mimics the amino acid methionine, allowing it to be transported across the blood-brain barrier via the L-type large neutral amino acid transporter (LAT1) system.[9] This transport mechanism facilitates its accumulation in the central nervous system (CNS), which is its primary target organ.[1][10] The biological half-life of methylmercury in the human body is prolonged, estimated to be around 50 to 70 days, allowing for significant accumulation over time.[11][12] Excretion occurs mainly through the feces.[12]

Ethylmercury (EtHg) , primarily derived from the metabolism of thimerosal, also distributes to all body tissues.[6] However, it is cleared from the blood and brain much more rapidly than methylmercury.[5][6] This faster clearance is attributed to its quicker metabolism and elimination.[7] While it can cross the blood-brain barrier, it is thought to do so via simple diffusion rather than active transport.[5]

Table 1: Comparative Toxicokinetic Parameters

| Parameter | Methylmercury (MeHg) | Ethylmercury (EtHg) | References |

| Primary Source | Consumption of contaminated fish/seafood | Thimerosal (vaccine preservative) | [4][5][7] |

| Blood Half-Life | ~50-70 days | ~3-10 days | [5][6][11] |

| Brain Half-Life | Long (not precisely defined in humans) | ~24 days (in monkeys) | [6] |

| BBB Transport | Active transport (mimics methionine) | Primarily simple diffusion | [5][9] |

| Excretion | Primarily fecal | More rapid than MeHg | [5][12] |

Mechanisms of Neurotoxicity

The neurotoxicity of alkylmercury compounds stems from their ability to disrupt a multitude of cellular processes. The primary mechanism involves their high affinity for sulfhydryl (-SH) and selenol (-SeH) groups, leading to the inhibition of critical enzymes and antioxidant systems.[5][13]

Key Cellular Effects of Methylmercury:

-

Inhibition of Selenoenzymes: MeHg irreversibly inhibits selenoenzymes, such as thioredoxin reductase and glutathione peroxidase (GPx).[5][10] These enzymes are crucial for cellular antioxidant defense. Their inhibition leads to an accumulation of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: MeHg disrupts the mitochondrial electron transport chain, which further increases the production of ROS (e.g., superoxide anion, hydrogen peroxide) and reduces ATP synthesis.[10][14][15] This leads to oxidative stress and can trigger apoptotic cell death pathways.[16][17]

-

Disruption of Calcium Homeostasis: MeHg alters the intracellular concentration of calcium ([Ca²⁺]i) by increasing the permeability of the plasma membrane to Ca²⁺ and disrupting its sequestration within intracellular stores.[14][18] Elevated Ca²⁺ levels can activate proteases and endonucleases, contributing to cell damage.

-

Glutamate Excitotoxicity: In the CNS, MeHg impairs the uptake of the neurotransmitter glutamate by astrocytes.[13] The resulting accumulation of glutamate in the synaptic cleft leads to overstimulation of neuronal receptors and excitotoxic cell death.

Ethylmercury is also a mitochondrial toxin that can induce the formation of ROS and trigger apoptosis.[15] However, its lower persistence in the brain may result in a different overall risk profile compared to methylmercury. In vitro studies have shown that at equivalent concentrations, both compounds can produce similar toxic outcomes in neural, cardiovascular, and immune cells.[7][8]

Signaling Pathway Visualization

Environmental Impact and Fate

The environmental threat from alkylmercury arises from the biogeochemical cycling of mercury. While both natural sources (e.g., volcanoes) and anthropogenic activities (e.g., coal combustion, mining) release inorganic mercury into the atmosphere, its conversion to the more toxic methylmercury is the critical step for environmental risk.[4][10][19]

-

Deposition: Atmospheric mercury, primarily elemental (Hg⁰) and divalent inorganic mercury (Hg²⁺), is deposited onto land and into water bodies.[20][21][22]

-

Biomethylation: In anoxic environments such as the sediment of lakes, rivers, and oceans, anaerobic microorganisms (primarily sulfate- and iron-reducing bacteria) convert inorganic mercury into methylmercury.[11][19] This process is a key entry point for mercury into the food web.[21][22]

-

Bioaccumulation & Biomagnification: Methylmercury is readily absorbed by microorganisms and phytoplankton at the base of the aquatic food chain.[23] As it moves up successive trophic levels, from zooplankton to small fish to larger predatory fish, its concentration increases—a process known as biomagnification.[3][5][24][25] Consequently, top predators, including humans, piscivorous birds, and marine mammals, can accumulate dangerously high levels of methylmercury.[20][26]

Quantitative Toxicology Data

Acute toxicity data, typically expressed as the median lethal dose (LD50), highlights the high toxicity of alkylmercury compounds.

Table 2: Acute Toxicity (LD50) of Alkylmercury Compounds

| Compound | Species | Route | LD50 (mg/kg body-weight) | Reference |

| Methylmercuric chloride | Mouse | Intraperitoneal (i.p.) | 47 | [26] |

| Methylmercuric chloride | Rat | Oral | 58 | [26] |

| Methylmercuric dicyandiamide | Rat | Oral | 26 | [26] |

| Ethylmercuric chloride | Mouse | Intraperitoneal (i.p.) | 28 | [26] |

| Ethylmercuric chloride | Rat | Oral | 30 | [26] |

Note: LD50 values can vary based on specific experimental conditions.

Analytical Methodologies and Experimental Protocols

The accurate detection and quantification of alkylmercury species in environmental and biological samples are critical for exposure assessment and regulatory monitoring. Gas chromatography is a widely used and effective method.[27]

Generalized Protocol: Alkylmercury Analysis by Gas Chromatography

This protocol outlines a standard procedure for determining methylmercury and ethylmercury in water or biological tissue samples using gas chromatography with an electron capture detector (GC-ECD).

1. Objective: To extract and quantify alkylmercury compounds from an aqueous or solid matrix.

2. Materials:

-

Sample (water, sediment, or homogenized tissue)

-

Hydrosulfuryl cotton or equivalent chelating agent

-

Sodium chloride (NaCl) solution

-

Toluene (extraction solvent)

-

Gas chromatograph with an electron capture detector (GC-ECD)

-

Certified standards of methylmercury and ethylmercury

3. Procedure:

-

Step 1: Sample Preparation & Concentration

-

For water samples (e.g., 1L), pass the sample through a column containing hydrosulfuryl cotton to concentrate the alkylmercury compounds.[28]

-

For tissue samples, perform an acid digestion (e.g., with HCl) to release the bound mercury compounds into a solution.

-

-

Step 2: Elution

-

Elute the concentrated alkylmercury from the hydrosulfuryl cotton using a sodium chloride (NaCl) solution.[28] This step displaces the mercury from the sulfur binding sites.

-

-

Step 3: Solvent Extraction

-

Perform a liquid-liquid extraction of the NaCl eluate using toluene.[28] The nonpolar alkylmercury compounds will partition into the organic toluene phase, separating them from the aqueous matrix.

-

-

Step 4: GC-ECD Analysis

-

Inject a small volume (e.g., 1 µL) of the toluene extract into the GC-ECD system.

-

The gas chromatograph separates methylmercury and ethylmercury based on their different boiling points and interactions with the chromatographic column.

-

The electron capture detector provides highly sensitive and selective detection of the halogenated (chlorinated) forms of the mercury compounds.[27]

-

-

Step 5: Quantification

-

Quantify the concentration of each compound by comparing the peak areas from the sample chromatogram to a calibration curve generated from certified standards.

-

4. Considerations:

-

Sulfur-containing organic compounds in the sample can interfere with the analysis by affecting column performance. Regular conditioning of the GC column may be necessary.[28]

-

Other analytical techniques include liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) for speciation, and cold vapor atomic fluorescence spectroscopy (CVAFS) for total mercury analysis.[29][30]

Experimental Workflow Diagram

Conclusion

Alkylmercury compounds, particularly methylmercury, represent a significant threat to environmental and human health due to their high neurotoxicity and tendency to biomagnify in food webs. The mechanisms of toxicity are complex, primarily involving the disruption of cellular antioxidant systems, mitochondrial function, and calcium homeostasis. While ethylmercury shares similar toxic mechanisms in vitro, its significantly shorter biological half-life results in a different in vivo risk profile. Understanding these differences, along with the environmental processes that lead to methylmercury formation and accumulation, is essential for developing effective public health advisories, environmental regulations, and potential therapeutic strategies for mercury poisoning. Continued research and robust analytical monitoring are critical to mitigating the risks posed by these potent environmental neurotoxins.

References

- 1. Mercury, alkyl compounds - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Methylmercury Exposure and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylmercury Production and Fate in Response to Multiple Environmental Factors | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 5. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 6. Ethylmercury - Wikipedia [en.wikipedia.org]

- 7. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cellular and Molecular Mechanisms Mediating Methylmercury Neurotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mercury methylation - Wikipedia [en.wikipedia.org]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of methylmercury-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 17. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 18. mdpi.com [mdpi.com]

- 19. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 20. des.nh.gov [des.nh.gov]

- 21. Fate and Transport of Mercury in Environmental Media and Human Exposure [jpmph.org]

- 22. Fate and Transport of Mercury in Environmental Media and Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. mdpi.com [mdpi.com]

- 25. Mercury Bioaccumulation → Area [pollution.sustainability-directory.com]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. Analysis of Alkyl Mercury Comp | Shimadzu Latin America [shimadzu-la.com]

- 28. Water quality-Determination of alkylmercury-Gas chromatography [english.mee.gov.cn]

- 29. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 30. spectroscopyonline.com [spectroscopyonline.com]

The Enigmatic Threat: A Technical Guide to the Discovery and History of Long-Chain Alkylmercury Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylmercury compounds represent a lesser-known yet potentially significant class of organometallic toxicants. While their short-chain counterparts, methylmercury and ethylmercury, have been extensively studied due to widespread environmental contamination and severe neurotoxicity, the history, synthesis, and toxicological profiles of long-chain analogues remain comparatively obscure. This technical guide provides a comprehensive overview of the discovery and history of alkylmercury compounds, with a focus on extending this knowledge to their long-chain derivatives. It details generalized synthesis protocols, summarizes key toxicological data, and outlines the primary mechanisms of action, including oxidative stress and glutamate excitotoxicity. This document aims to equip researchers and drug development professionals with a foundational understanding of these compounds, highlighting areas where further investigation is critically needed.

Discovery and Historical Context

The genesis of organomercury chemistry can be traced back to the mid-19th century with the pioneering work of Edward Frankland and B.F. Duppa. Their research on organometallic compounds, initiated in the 1850s and further detailed in their 1863 publications, laid the groundwork for the synthesis of a variety of metal-alkyls, including those of mercury. While their initial work did not extensively focus on a homologous series of long-chain alkylmercury compounds, they established the fundamental reaction principles that would enable their creation.

The primary focus of early research and subsequent environmental and toxicological studies has been on short-chain alkylmercury compounds due to their widespread use as fungicides and their infamous role in environmental poisoning incidents. Long-chain alkylmercury compounds have not been as extensively studied, likely due to their different physicochemical properties, such as lower volatility and water solubility, which may have limited their industrial applications and, consequently, their prevalence as environmental contaminants.

Synthesis of Long-Chain Alkylmercury Compounds

The synthesis of long-chain alkylmercury compounds generally follows established organometallic reaction pathways. The most common approach involves the alkylation of a mercury(II) salt with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.

General Experimental Protocol via Grignard Reagent

This protocol describes a generalized method for the synthesis of a long-chain alkylmercuric halide (e.g., octylmercuric chloride).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Long-chain alkyl halide (e.g., 1-bromooctane)

-

Mercury(II) chloride (HgCl₂)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine is added to initiate the reaction. The long-chain alkyl halide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (e.g., octylmagnesium bromide).

-

Reaction with Mercury(II) Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of mercury(II) chloride in anhydrous diethyl ether is added slowly with vigorous stirring. The reaction is typically exothermic.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then hydrolyzed by carefully pouring it onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid). The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation under reduced pressure.

Physicochemical and Toxicological Data

Quantitative data on the physicochemical properties and toxicity of long-chain alkylmercury compounds are scarce in the readily available literature. The following tables summarize the known data for short-chain alkylmercury compounds, which can serve as a reference point for estimating the properties of their long-chain analogues. It is generally expected that as the alkyl chain length increases, the lipophilicity will increase, and the water solubility will decrease.

Table 1: Physicochemical Properties of Selected Alkylmercury Compounds

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| Methylmercuric Chloride | CH₃HgCl | 251.08 | 170 | Decomposes | Sparingly soluble |

| Ethylmercuric Chloride | C₂H₅HgCl | 265.11 | 192.5 | Sublimes | Slightly soluble |

| Octylmercuric Chloride (Estimated) | C₈H₁₇HgCl | 349.29 | Lower than EtHgCl | Higher than EtHgCl | Very low |

Table 2: Acute Toxicity of Selected Alkylmercury Compounds

| Compound | Test Animal | Route of Administration | LD50 |

| Methylmercuric Chloride | Rat | Oral | 30 mg/kg |

| Ethylmercuric Chloride | Rat | Oral | 40 mg/kg |

| Dimethylmercury | Human (case report) | Dermal absorption | Extremely toxic, small amounts fatal |

Note: LD50 values can vary depending on the specific study and animal model.

Mechanisms of Toxicity

The neurotoxicity of alkylmercury compounds is their most prominent toxicological feature.[1] While the specific toxicokinetics and toxicodynamics of long-chain alkylmercury compounds are not well-defined, the fundamental mechanisms of cellular damage are likely shared with their short-chain counterparts. The primary mechanisms include the induction of oxidative stress and glutamate-mediated excitotoxicity.

Oxidative Stress

Alkylmercury compounds have a high affinity for sulfhydryl groups in amino acids like cysteine.[2] This interaction can lead to the depletion of intracellular glutathione (GSH), a key antioxidant. The depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[3]

Glutamate Excitotoxicity

Alkylmercury compounds can disrupt glutamate homeostasis in the central nervous system. They can inhibit the uptake of glutamate from the synaptic cleft by astrocytes, leading to an accumulation of this excitatory neurotransmitter.[4] The excess glutamate overstimulates postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, causing an excessive influx of Ca²⁺ ions.[4] This leads to a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.[5][6]

Bioaccumulation and Environmental Fate

A defining characteristic of organomercury compounds is their ability to bioaccumulate and biomagnify in food webs.[7] Due to their lipophilic nature, these compounds are readily absorbed by organisms and are slowly eliminated, leading to increasing concentrations at higher trophic levels.[8][9] Long-chain alkylmercury compounds, with their predicted higher lipophilicity, are expected to have a significant potential for bioaccumulation. However, specific studies on the bioaccumulation factors of long-chain analogues are lacking.

Analytical Methods

The detection and quantification of long-chain alkylmercury compounds in biological and environmental matrices require sensitive and specific analytical techniques. The general workflow involves sample preparation, extraction, chromatographic separation, and detection.

Experimental Workflow for Analysis

Sample Preparation and Extraction: Solid samples are typically homogenized. This is followed by an acidic digestion and extraction into an organic solvent like toluene.[10]

Chromatographic Separation: Gas chromatography (GC) is commonly used for the separation of volatile organomercury compounds. For less volatile long-chain compounds, derivatization to more volatile species may be necessary, or high-performance liquid chromatography (HPLC) can be employed.[11]

Detection: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) provides high selectivity and sensitivity. Inductively coupled plasma mass spectrometry (ICP-MS) is particularly powerful for the detection of mercury at trace levels.[11]

Conclusion and Future Directions

The study of long-chain alkylmercury compounds is a field with significant knowledge gaps. While the foundational work of early chemists provided the means for their synthesis, a comprehensive understanding of their specific toxicological properties, environmental behavior, and the extent of human and ecological exposure is lacking. Future research should focus on:

-

Standardized Synthesis and Characterization: Development of detailed and reproducible protocols for the synthesis of a range of long-chain alkylmercury compounds and thorough characterization of their physicochemical properties.

-

Toxicological Assessment: In vitro and in vivo studies to determine the acute and chronic toxicity of these compounds, including the establishment of LD50 values and the investigation of specific neurotoxic effects.

-

Bioaccumulation Studies: Quantitative analysis of the bioaccumulation and biomagnification potential of long-chain alkylmercury compounds in relevant food web models.

-

Development of Analytical Standards: The synthesis of certified reference materials is crucial for the accurate detection and quantification of these compounds in environmental and biological samples.

Addressing these research needs will be critical for a more complete assessment of the risks posed by this understudied class of organomercury compounds and for the development of effective strategies for monitoring and potential remediation.

References

- 1. mdpi.com [mdpi.com]

- 2. Toxicology of Alkylmercury Compounds [ouci.dntb.gov.ua]

- 3. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 10. Rapid methods to detect organic mercury and total selenium in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Chloro(heptyl)mercury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for chloro(heptyl)mercury. Due to the limited availability of published experimental data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous organomercury compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Introduction

This compound is an organometallic compound with potential applications in various research domains. A thorough understanding of its structural and spectroscopic properties is crucial for its identification, characterization, and investigation in complex biological and chemical systems. This guide summarizes the expected spectroscopic data and provides standardized protocols for its acquisition.

Predicted Spectroscopic Data

Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern arising from the presence of both mercury and chlorine. PubChem provides predicted mass-to-charge ratios for various adducts[1].

| Adduct | Predicted m/z |

| [M+H]⁺ | 337.06418 |

| [M+Na]⁺ | 359.04612 |

| [M-H]⁻ | 335.04962 |

| [M]⁺ | 336.05635 |

| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem[1]. |

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the seven-carbon alkyl chain. The chemical shifts will be influenced by the adjacent mercury atom.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| CH₃- (C7) | ~0.9 | Triplet | 3H |

| -(CH₂)₅- (C2-C6) | ~1.2-1.8 | Multiplet | 10H |

| -CH₂-Hg (C1) | ~2.0-2.5 | Triplet | 2H |

| Table 2: Expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound. |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals for the heptyl chain, with the carbon directly bonded to mercury showing a significant downfield shift.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C1 (-CH₂-Hg) | ~30-40 |

| C2-C6 (-(CH₂)₅-) | ~22-32 |

| C7 (CH₃-) | ~14 |

| Table 3: Expected ¹³C NMR chemical shifts for this compound. |

Expected IR Spectroscopy Data

The infrared spectrum will be dominated by the vibrational modes of the C-H bonds in the heptyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| CH₂ bend | ~1465 | Medium |

| CH₃ bend | ~1375 | Medium |

| Hg-C stretch | 500-600 | Medium-Weak |

| Table 4: Expected infrared absorption frequencies for this compound. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organomercury compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range to include the molecular ion and expected fragment ions.

-

For ESI, the instrument can be operated in either positive or negative ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern will be a key identifier for the presence of mercury and chlorine.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organometallic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies for their determination. While experimental data for this specific compound remains elusive in publicly accessible literature, the outlined predictions and protocols offer a valuable resource for researchers. The provided workflow emphasizes a systematic approach to the characterization of organometallic compounds, ensuring comprehensive structural elucidation. Researchers are encouraged to use these general methods as a starting point and optimize them based on their specific instrumentation and experimental conditions.

References

Technical Guide: Solubility and Analysis of Chloro(heptyl)mercury in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloro(heptyl)mercury in various organic solvents, detailed experimental protocols for solubility determination, and an examination of the toxicological pathways associated with alkylmercury compounds. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility descriptions and methodologies for empirical determination.

Solubility of this compound and Related Compounds

The following table summarizes the qualitative solubility of various organomercury chlorides in common organic solvents. This information can be used to guide solvent selection for research and development activities involving this compound.

| Compound | Water | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Other |

| Methylmercury chloride | Slightly soluble[1][2] | Soluble[2] | - | Insoluble in benzene[2] | Soluble in acetone[2] |

| Ethylmercury chloride | Insoluble[3] | Soluble in hot ethanol[3] | Soluble[3] | - | - |

| Phenylmercury chloride | Insoluble[4] | Slightly soluble in hot ethanol[4] | Soluble[4][5] | Soluble in benzene[4][5] | Soluble in pyridine[4][5] |

| This compound | Expected to be insoluble | Expected to be soluble | Expected to be soluble | Expected to be soluble | - |

Note: The solubility of this compound is inferred based on the properties of its homologs. It is strongly recommended to experimentally determine the solubility in the specific solvent of interest for any quantitative applications.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the experimental determination of the solubility of organomercury compounds like this compound. These methods are adapted from general procedures for sparingly soluble substances and analytical techniques for organomercury compounds.

Gravimetric Method (Shake-Flask)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the withdrawn sample through a fine-pore membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The solubility can be calculated as the mass of the residue per volume of the solvent.

-

Spectroscopic or Chromatographic Method

This method is suitable for determining lower solubilities and requires an analytical instrument for quantification.

Methodology:

-

Preparation of Saturated Solution: Follow steps 1.1 and 1.2 from the Gravimetric Method.

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

Analysis:

-

Analyze the saturated solution and the calibration standards using a suitable analytical technique. Options include:

-

Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS): Organomercury compounds can often be analyzed directly by GC. Derivatization may be necessary in some cases to improve volatility and thermal stability.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or MS) can also be used for quantification.[7]

-

Atomic Absorption or Fluorescence Spectroscopy (AAS/AFS): These techniques can be used to determine the total mercury concentration after appropriate sample digestion and, if necessary, separation from other mercury species.

-

-

-

Calculation:

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve.

-

Toxicological Pathway of Alkylmercury Compounds

Alkylmercury compounds, including this compound, are known neurotoxins.[8] Their toxicity stems from a high affinity for sulfhydryl groups in proteins, leading to widespread enzyme inhibition and cellular dysfunction.[9] The following diagram illustrates a simplified overview of the key mechanisms of alkylmercury toxicity.

Caption: Simplified toxicological pathway of alkylmercury compounds.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for solubility determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Ethylmercury chloride | 107-27-7 | Benchchem [benchchem.com]

- 4. Phenylmercuric chloride - CAMEO [cameo.mfa.org]

- 5. chembk.com [chembk.com]

- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. Alkyl Mercury-Induced Toxicity: Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Potential Research Applications of Chloro(heptyl)mercury: A Technical Guide

Disclaimer: This technical guide outlines the potential research applications of Chloro(heptyl)mercury based on the known properties and applications of other organomercurial compounds. Due to the limited specific research data available for this compound, the information presented herein is largely speculative and should be approached with caution. All experimental work with mercury compounds must be conducted with strict adherence to safety protocols due to their high toxicity.

Introduction

This compound is an organomercurial compound with the chemical formula C₇H₁₅ClHg.[1] Like other alkylmercury compounds, it is characterized by a covalent bond between a carbon atom and a mercury atom. The presence of a seven-carbon alkyl chain (heptyl) suggests that this compound possesses significant lipophilicity, which may influence its interaction with biological systems, particularly with cell membranes and proteins embedded within them.

The primary reactive site of organomercurials in a biological context is the mercury atom, which exhibits a high affinity for sulfhydryl (thiol) and selenol groups present in proteins and other biomolecules. This strong interaction forms the basis for both the toxicity of these compounds and their utility as research tools. This guide will explore the potential research applications of this compound, focusing on its use as a tool for protein chemistry and enzymology, and in the study of cellular signaling pathways.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce, some properties can be predicted. The long heptyl chain is expected to confer low aqueous solubility and high lipid solubility.

Synthesis: A general method for the synthesis of organomercurial halides involves the reaction of a Grignard reagent with a mercuric halide. For this compound, this could potentially be achieved by reacting heptylmagnesium bromide with mercuric chloride in an appropriate solvent like diethyl ether. Another potential route is the reaction of a diazonium salt with mercuric chloride in the presence of copper.[2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₅ClHg |

| Molecular Weight | 335.24 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Poor in water; Soluble in organic solvents |

| Predicted XlogP | ~4.5 (Indicating high lipophilicity) |

Potential Research Applications

The high affinity of the mercury atom in this compound for thiol groups makes it a potential tool for various research applications.

Affinity Chromatography of Thiol-Containing Molecules

Organomercurial-agarose resins can be used for the affinity purification of proteins, peptides, and other molecules that contain free sulfhydryl groups. The principle lies in the formation of a reversible covalent bond between the mercury atom on the resin and the thiol group of the target molecule.

Hypothetical Advantage of a Long-Chain Alkylmercurial: The heptyl chain of this compound, when immobilized on a chromatography support, could act as a "spacer arm," potentially reducing steric hindrance and facilitating the binding of larger proteins to the mercury atom. Its lipophilic nature might also be advantageous for the purification of membrane proteins that have exposed cysteine residues and are solubilized in detergents.

Caption: Workflow for affinity purification of thiol-containing proteins.

Enzyme Inhibition Studies

Organomercurials are known to be potent inhibitors of enzymes that rely on cysteine residues for their catalytic activity. This compound could be used as a tool to investigate the role of specific cysteine residues in enzyme function. The high lipophilicity of this compound may allow it to more readily access and inhibit membrane-bound enzymes or enzymes with active sites located in hydrophobic pockets.

Table 2: Examples of Enzymes Potentially Inhibited by this compound

| Enzyme Class | Example | Role of Cysteine Residue |

| Proteases | Papain, Caspases | Catalytic residue in the active site |

| Phosphatases | Protein Tyrosine Phosphatases | Catalytic residue in the active site |

| Kinases | Some Protein Kinases | Cysteine residues in regulatory domains |

| Dehydrogenases | Glyceraldehyde-3-phosphate dehydrogenase | Catalytic residue in the active site |

A standard operating procedure for an enzymatic activity inhibition assay can be adapted to use this compound as an inhibitor.[3]

-

Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its corresponding substrate in a suitable buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound. Include a control with no inhibitor.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement of Activity: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Investigation of Cellular Signaling Pathways

Alkylmercury compounds are known to induce cellular stress and modulate various signaling pathways. Methylmercury, for example, is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[4][5][6] Given its structural similarity, this compound could potentially be used as a chemical probe to study these pathways. Its lipophilicity might lead to a different kinetic profile of cellular uptake and interaction with intracellular targets compared to shorter-chain alkylmercury compounds.

Signaling Pathway: Methylmercury-Induced Nrf2 Activation

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[5] Electrophiles like methylmercury can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and detoxification enzymes.[5]

Caption: Alkylmercury-induced activation of the Nrf2 signaling pathway.

Safety Considerations

All mercury compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste containing mercury must be disposed of according to institutional and national regulations for hazardous waste.

Conclusion

While direct experimental data is lacking, the chemical properties of this compound suggest its potential as a valuable research tool. Its high lipophilicity and strong affinity for thiols could be exploited in areas such as the purification of membrane proteins, the study of enzyme inhibition, and as a probe for investigating cellular signaling pathways. Further research is needed to synthesize and characterize this compound and to validate these potential applications.

References

- 1. PubChemLite - this compound (C7H15ClHg) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Chloro(heptyl)mercury from Heptylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Chloro(heptyl)mercury, an organomercurial compound, through the reaction of heptylmagnesium bromide with mercuric chloride. Organomercury compounds are of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. The protocol herein is adapted from established methods for the preparation of alkylmercury compounds via Grignard reagents. Due to the high toxicity of mercury and its compounds, all procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

The synthesis of organomercury compounds is a fundamental transformation in organometallic chemistry. One of the most common and effective methods for creating a carbon-mercury bond is the reaction of a Grignard reagent with a mercury(II) halide.[1] This reaction proceeds via the general scheme:

R-Mg-X + HgCl₂ → R-Hg-Cl + MgXCl

This protocol specifically details the preparation of this compound, where the heptyl group is introduced via the corresponding Grignard reagent, heptylmagnesium bromide. The resulting alkylmercuric chloride is a versatile intermediate.

Data Presentation

As no specific quantitative data for the synthesis of this compound was found in the literature, the following table presents hypothetical, yet expected, data based on analogous reactions. Researchers should use this as a guideline and record their own experimental results.

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Yield is highly dependent on the quality of the Grignard reagent and anhydrous conditions. |

| Melting Point | Not available | To be determined experimentally. Alkylmercuric chlorides are often crystalline solids. |

| Purity (by NMR) | >95% | After recrystallization. |

| Appearance | White crystalline solid | Typical appearance for alkylmercuric halides. |

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of dialkylmercury compounds by Marvel and Gould (1921).[1] The stoichiometry has been adjusted to favor the formation of the monoalkylmercuric chloride.

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or equivalent apparatus for handling air-sensitive reagents

-

Heptyl bromide (1-bromoheptane)

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Mercuric chloride (HgCl₂)

-

Distilled water

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

Part 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Briefly heat the flask under vacuum and then flush with inert gas to ensure all moisture is removed.

-

Initiation: Add a small crystal of iodine to the magnesium turnings. In the dropping funnel, prepare a solution of heptyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the heptyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Formation of Grignard Reagent: Once the reaction has started, add the remaining heptyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

-

Preparation of Mercuric Chloride Solution: In a separate flask, prepare a solution of mercuric chloride (1.0 equivalent) in anhydrous diethyl ether. Caution: Mercuric chloride is highly toxic. Handle with extreme care.

-

Reaction: Cool the freshly prepared heptylmagnesium bromide solution in an ice bath. Slowly add the mercuric chloride solution from the dropping funnel to the stirred Grignard reagent. A precipitate will form.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench any unreacted Grignard reagent. This will also precipitate magnesium salts.

-

Isolation: Filter the reaction mixture to collect the solid product. Wash the solid with cold diethyl ether.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Purification of Chloro(heptyl)mercury by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(heptyl)mercury is an organometallic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. As with any high-purity reagent, effective purification is critical to ensure reproducible results and to meet stringent quality standards. Recrystallization is a fundamental and highly effective technique for the purification of solid organic and organometallic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and essential safety precautions.

Safety Precautions

Extreme Caution is Required. Organomercury compounds are highly toxic. They can be absorbed through the skin and respiratory tract and are potent neurotoxins. All handling of this compound and its solutions must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times. All contaminated waste must be disposed of according to institutional and national regulations for hazardous materials.

Physicochemical Data

A summary of the available and required data for this compound is presented in Table 1. Researchers should aim to fill in the missing experimental data during their work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClHg | PubChem |

| Molecular Weight | 335.24 g/mol | PubChem |

| Appearance | White to off-white crystalline solid (expected) | N/A |

| Melting Point | To be determined experimentally | N/A |

| Solubility | Soluble in hot lower alcohols (e.g., ethanol, methanol), moderately soluble in nonpolar organic solvents (e.g., hexane, toluene). Insoluble in water. | Inferred from related compounds |

| Expected Yield from Recrystallization | 70-90% (typical range, dependent on purity of crude material and technique) | General chemical knowledge |

Experimental Protocol: Recrystallization of this compound

This protocol is based on established methods for the purification of analogous alkylmercuric halides. The choice of solvent is critical for a successful recrystallization. Based on data for similar compounds like methylmercuric chloride, ethanol is a promising solvent. However, solvent screening is recommended to identify the optimal solvent or solvent system.

Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., absolute ethanol, methanol, or a hexane/ethanol mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and weighing paper

-

Melting point apparatus

Solvent Selection

The ideal recrystallization solvent should dissolve the this compound when hot but not when cold.

-

Screening: Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

-

Testing: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., ethanol, methanol, hexane, toluene, ethyl acetate).

-

Observation at Room Temperature: Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

-

Heating: If the compound is not soluble at room temperature, gently heat the test tube in a warm water bath. The compound should dissolve completely.

-

Cooling: Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

-

Solvent System: If a single solvent is not ideal, a two-solvent system (e.g., ethanol/hexane) can be tested. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (hexane) dropwise until the solution becomes turbid. Then, heat to redissolve and cool as before.

Recrystallization Procedure

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., absolute ethanol) in small portions while gently heating and stirring on a hot plate. Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.

-

Characterization: Determine the melting point of the purified this compound and calculate the percent recovery. The purity can be further assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or elemental analysis.

Diagrams

Recrystallization Workflow

Application Notes and Protocols: Chloro(heptyl)mercury in Transmetalation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organomercury compounds, despite their inherent toxicity, serve as valuable reagents in organic synthesis, particularly in the realm of transmetalation reactions. Chloro(heptyl)mercury, an alkylmercury halide, can be utilized as a precursor to generate other organometallic species through the transfer of its heptyl group to a different metal center. This process, known as transmetalation, is a fundamental step in many catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed transmetalation reactions, which are integral to several named reactions including the Heck, Stille, and Sonogashira couplings. The protocols provided are based on general procedures for similar organomercury compounds and should be considered as a starting point for optimization.

Synthesis of this compound

A common and effective method for the synthesis of alkylmercuric chlorides is the reaction of a Grignard reagent with a mercury(II) halide.[1][2] In this case, heptylmagnesium bromide, prepared from 1-bromoheptane and magnesium metal, is reacted with mercuric chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromoheptane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Mercuric chloride (HgCl₂)

-

Distilled water

-

Ethanol

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Heptylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

-

Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Mercuric Chloride:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of mercuric chloride (1.0 equivalent) in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the mercuric chloride solution to the Grignard reagent via a cannula or dropping funnel with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution or water while cooling the flask in an ice bath.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water, to yield the purified product as a white solid.[1]

-

Safety Precautions: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste containing mercury must be disposed of according to institutional safety guidelines.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as the organometallic nucleophile in various palladium-catalyzed cross-coupling reactions. The key step in these catalytic cycles is the transmetalation of the heptyl group from mercury to the palladium center.

General Workflow for Transmetalation-Based Cross-Coupling

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving a transmetalation step.

Heck-Type Reaction

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[3] While the classic Heck reaction does not involve a transmetalation step with an organometallic reagent in the way a Suzuki or Stille reaction does, organomercurials can be used as the source of the organic group that adds across the double bond.

Generalized Protocol for Heck-Type Reaction of this compound with an Alkene

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

-

Base (e.g., triethylamine, sodium acetate)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the alkene (1.2 equivalents), palladium(II) acetate (0.01-0.05 equivalents), and a suitable base (2.0 equivalents).

-

Add the solvent and stir the mixture under an inert atmosphere.

-

Heat the reaction to 60-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Data Presentation: Representative Heck-Type Reaction Conditions and Yields

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | ACN | 80 | 12 | 65-75 |

| 2 | Methyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 18 | 70-80 |

| 3 | 1-Octene | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 120 | 24 | 50-60* |

*Note: Yields are estimated based on typical Heck reactions with arylmercuric compounds and will require optimization for this compound.

Stille-Type Reaction

The Stille reaction couples an organotin compound with an organic halide.[4] In a variation, an organomercury compound can be used in a transmetalation reaction with a palladium catalyst, followed by coupling with an organic halide. For this to be analogous to a Stille coupling, a transmetalation from mercury to another metal (like tin) could be performed first, or the organomercurial can directly participate in the palladium catalytic cycle. The direct use of organomercurials in a palladium-catalyzed coupling with an organic halide is more direct.

Generalized Protocol for Stille-Type Coupling of this compound with an Aryl Halide

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Solvent (e.g., THF, toluene, DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

In a reaction vessel, dissolve this compound (1.1 equivalents) and the aryl halide (1.0 equivalent) in the chosen solvent.

-

Add the palladium catalyst (0.01-0.05 equivalents). If required, add CuI (0.1 equivalents).

-

Stir the mixture under an inert atmosphere at room temperature or with heating (50-100 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, perform an aqueous work-up.

-

Extract the product, dry the organic phase, and remove the solvent.

-

Purify by column chromatography.

Data Presentation: Representative Stille-Type Reaction Conditions and Yields

| Entry | Aryl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | None | THF | 65 | 16 | 70-85 |

| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 80 | 12 | 65-80 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) / PPh₃ (4) | None | Toluene | 100 | 24 | 60-75* |

*Note: Yields are estimated based on analogous cross-coupling reactions and will require optimization.

Sonogashira-Type Reaction

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[5] Organomercurials can be used as the coupling partner in place of the halide.

Generalized Protocol for Sonogashira-Type Coupling of this compound with a Terminal Alkyne

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, diethyl ether)

Procedure:

-

To a solution of the terminal alkyne (1.2 equivalents) in a suitable solvent, add the base and CuI (0.05-0.1 equivalents).

-

Stir the mixture for a short period to form the copper acetylide.

-

Add this compound (1.0 equivalent) and the palladium catalyst (0.01-0.05 equivalents).

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

-

Quench the reaction with aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the resulting alkyne by column chromatography.

Data Presentation: Representative Sonogashira-Type Reaction Conditions and Yields

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 6 | 75-90 |

| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (10) | i-Pr₂NH | Et₂O | 35 | 8 | 70-85 |

| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 4 | 80-95* |

*Note: Yields are estimated based on standard Sonogashira conditions and will require optimization for this compound.

Logical Relationship Diagram

Caption: The central role of transmetalation in the application of this compound for various cross-coupling reactions.

References

Application Notes and Protocols for the Quantification of Chloro(heptyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(heptyl)mercury is an organomercury compound of interest in various fields, including environmental science and toxicology. Accurate quantification of this compound in diverse sample matrices is crucial for understanding its environmental fate, bioavailability, and potential impact on biological systems. These application notes provide detailed methodologies for the analysis of this compound using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to offer robust and reliable quantification methods for researchers, scientists, and professionals in drug development.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and the availability of instrumentation. Two primary recommended techniques are:

-

HPLC-ICP-MS: This hyphenated technique is highly effective for the speciation of mercury compounds.[1] It combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS.[2][3] This method is particularly advantageous as it often requires minimal sample preparation and avoids the need for derivatization, thereby simplifying the analytical workflow.[4][5]

-

GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[6] While some organomercury compounds require a derivatization step to increase their volatility for GC analysis, longer-chain alkylmercury compounds like this compound may be amenable to direct analysis.[7][8] GC-MS provides structural information through fragmentation patterns, aiding in compound identification.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-ICP-MS

This protocol is adapted from established methods for other organomercury species and is optimized for the analysis of this compound.[5][9]

1. Sample Preparation (Biological Tissues)

-

Accurately weigh approximately 0.1 g of the freeze-dried and homogenized biological sample into a clean extraction tube.[4]

-

Add 10 mL of an extraction solution containing 1% (w/v) L-cysteine and 0.1 M HCl.[4] L-cysteine is used to form stable complexes with mercury species, aiding in their extraction.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in a water bath at 60°C for 30 minutes, with intermittent shaking to facilitate extraction.[4]

-

After cooling to room temperature, centrifuge the sample at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

2. HPLC-ICP-MS Instrumental Parameters